Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
Description
This compound is a chiral carbamic acid derivative esterified with a tert-butyl group. Its structure features a 1-formyl-2-(4-nitrophenyl)ethyl substituent on the carbamic nitrogen, imparting distinct electronic and steric properties.
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,18)/t11-/m0/s1 |
InChI Key |
ZIBQOEWVDIDRKG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis Approach
This approach involves creating the chiral center through asymmetric reactions. Based on similar compounds synthesized in related patents, the following strategies have proven effective:
- Asymmetric reduction of prochiral ketones
- Asymmetric aldol reactions
- Use of chiral auxiliaries or catalysts
- Stereoselective hydrogenation reactions
Starting Material Selection
The synthesis typically begins with one of the following starting materials:
| Starting Material | Advantage | Disadvantage |
|---|---|---|
| 4-Nitrophenylacetic acid derivatives | Readily available | Requires multiple transformations |
| 4-Nitrobenzaldehyde | Direct incorporation of nitrophenyl group | Requires stereoselective C-C bond formation |
| Protected amino acids | Inherent chirality | May require modification of side chain |
| Chiral pool resources | Natural stereochemistry | Limited structural diversity |
Specific Preparation Methods
Asymmetric Aldol Approach
One promising synthetic route involves an asymmetric aldol reaction followed by functional group manipulations. This approach is based on synthetic methods used for similar compounds as described in related patents:
Step 1: Preparation of an enolsilyl ether intermediate from a 4-nitrophenyl ketone derivative.
Step 2: Asymmetric aldol reaction to introduce the hydroxymethyl group with desired stereochemistry.
Step 3: Functional group manipulations to convert the hydroxymethyl group to a formyl group.
Step 4: Installation of the Boc protecting group.
The enolsilyl etherification reaction typically proceeds under the following conditions:
| Parameter | Optimized Condition |
|---|---|
| Solvent | Diethyl ether |
| Temperature | -30°C to -10°C |
| Reaction time | 30-36 hours |
| Base | Triethylamine or similar tertiary amine |
| Silylating agent | Trimethylsilyl chloride (TMSCl) |
This approach enables control of the stereochemistry at the crucial carbon center.
Chiral Catalyst-Mediated Synthesis
Another effective approach employs chiral catalysts to establish the required stereochemistry. Based on similar compounds, the following procedure can be adapted:
Step 1: Preparation of a suitable 4-nitrophenyl ketone derivative.
Step 2: Asymmetric reduction using a chiral catalyst system.
Step 3: Oxidation to introduce the formyl group.
Step 4: Boc protection of the amino group.
The key step employs chiral catalysts such as S-(-)-α,α-diphenyl-2-pyrrolidinemetha nol or R-(+)-α,α-diphenyl-2-pyrrolidinemetha nol in combination with borane-dimethyl sulfide as the reducing agent. This system has proven effective for the synthesis of related chiral compounds with high stereoselectivity.
Reaction conditions typically involve:
| Reagent/Condition | Specification |
|---|---|
| Chiral catalyst | S-(-)-α,α-diphenyl-2-pyrrolidinemetha nol |
| Reducing agent | Borane-dimethyl sulfide solution |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0-10°C (addition), 0-25°C (reaction) |
| Reaction time | 2-8 hours |
| Molar ratio (substrate:reducing agent) | 1:1 to 1:3 |
The reaction is typically quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.
Boc Protection Strategies
The installation of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved using di-tert-butyl dicarbonate in the presence of a suitable base. For amino aldehydes, special care must be taken due to the reactive nature of the aldehyde group.
Typical reaction conditions include:
| Parameter | Value |
|---|---|
| Reagent | Di-tert-butyl dicarbonate |
| Base | Triethylamine or sodium bicarbonate |
| Solvent | Tetrahydrofuran/water or acetonitrile |
| Temperature | 0-25°C |
| Reaction time | 3-6 hours |
| pH control | 7-9 |
This approach is particularly effective for introducing the Boc group while maintaining the stereochemical integrity of the compound.
Optimization of Stereoselectivity
Controlling the stereochemistry to obtain the desired (S) isomer requires careful optimization of reaction conditions. Several approaches have been employed:
Chiral Auxiliary Approach
This method involves the temporary incorporation of a chiral auxiliary that directs the stereoselectivity of key transformations. The auxiliary is subsequently removed to reveal the desired stereochemistry.
Catalytic Asymmetric Synthesis
The use of chiral catalysts offers an atom-economical approach to establishing the desired stereochemistry. For compounds similar to the target molecule, catalysts such as chiral oxazaborolidines or chiral ruthenium complexes have shown good results.
Kinetic Resolution
In some cases, a racemic mixture can be resolved through selective crystallization or enzymatic resolution to obtain the desired (S) enantiomer.
Scale-up Considerations
For industrial preparation, several factors must be considered:
| Factor | Consideration |
|---|---|
| Reagent selection | Cost, availability, toxicity |
| Solvent choice | Green chemistry principles, recyclability |
| Reaction temperature | Energy consumption, safety |
| Purification method | Crystallization vs. chromatography |
| Waste management | Environmental impact |
Tetrahydrofuran-water solvent systems have been identified as particularly effective for multi-step syntheses of similar compounds, allowing for dissolution of intermediates, reaction compatibility, and efficient solvent exchange during workup.
Purification and Characterization
The purification of Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI) typically involves:
- Concentration of the reaction mixture
- Extraction with ethyl acetate or tert-butyl methyl ether
- Washing with appropriate aqueous solutions
- Solvent exchange to a suitable crystallization solvent
- Crystallization to obtain the pure compound
The product is typically characterized by:
- NMR spectroscopy (1H and 13C)
- Mass spectrometry
- Optical rotation to confirm the (S) stereochemistry
- HPLC analysis for enantiomeric purity
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that carbamate compounds can exhibit anticonvulsant properties. Studies have shown that derivatives of carbamic acid can be effective in treating various central nervous system disorders such as epilepsy, anxiety, and depression. For instance, certain carbamate derivatives have been reported to modulate neurotransmitter systems, providing therapeutic benefits in conditions like bipolar disorder and neuropathic pain .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that certain derivatives can reduce pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neuroinflammatory diseases . This property is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis.
Drug Development
Carbamic acid derivatives are being explored as lead compounds in drug development due to their ability to interact with specific biological targets. The design of new ureidopropanamide derivatives has shown promise in activating formyl peptide receptors (FPRs), which play a role in immune response modulation . These findings could lead to the development of novel therapeutics for inflammatory diseases.
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant efficacy of carbamate derivatives, researchers synthesized several compounds and tested their effects on seizure models in rodents. The results indicated that specific structural modifications enhanced efficacy and reduced side effects compared to traditional anticonvulsants .
Case Study 2: Neuroinflammation Reduction
Another study focused on the anti-inflammatory properties of a related carbamate derivative. The compound was tested on LPS-stimulated rat primary microglial cells, demonstrating a significant reduction in IL-1β and TNF-α levels. This suggests its potential use in treating neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the ethyl chain or aromatic ring:
Physicochemical Properties
- Polarity and Solubility: The nitro group in the target compound increases polarity compared to methyl () or cyano () substituents, reducing solubility in nonpolar solvents.
- Reactivity : The formyl group in the target compound and ’s analogue facilitates nucleophilic additions (e.g., condensation reactions), while the nitro group (target) may act as a leaving group in reduction reactions .
- Chirality: The (S)-configuration in the target compound contrasts with racemic mixtures in non-chiral analogues (e.g., ’s (E)-isomer).
Biological Activity
Carbamic acid derivatives, particularly those containing nitrophenyl groups, have garnered attention in biological research due to their diverse pharmacological activities. The compound Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester , commonly referred to as (S)-(9CI) , is notable for its potential interactions with biological systems. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.1867 g/mol
- CAS Number : 2621-73-0
- IUPAC Name : Carbamic acid, (4-nitrophenyl)-, ethyl ester
The structure of this compound features a nitrophenyl group that can participate in electron transfer reactions and a carbamate moiety that can form covalent bonds with nucleophilic sites on proteins .
The biological activity of (S)-(9CI) is largely attributed to its ability to interact with various molecular targets. The nitrophenyl group facilitates electron transfer processes, which can influence redox reactions within cells. Additionally, the carbamate portion allows for covalent bonding with nucleophiles such as amino acids in proteins, potentially altering enzyme function and receptor activity.
Key Interactions:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes by modifying their active sites.
- Receptor Binding : It may engage with receptors involved in signaling pathways, leading to downstream effects on cellular functions.
Anti-inflammatory Properties
Research indicates that carbamate derivatives can exhibit anti-inflammatory effects. For instance, studies have shown that compounds similar to (S)-(9CI) can reduce pro-inflammatory cytokines in stimulated immune cells . This suggests potential therapeutic applications in treating inflammatory disorders.
Antimicrobial Activity
The presence of the nitrophenyl group has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Anti-inflammatory Effects | (S)-(9CI) reduced IL-1β and TNF-α levels in LPS-stimulated microglial cells. | Suggests potential use in neuroinflammatory conditions. |
| Antimicrobial Activity Assessment | Demonstrated inhibition of Gram-positive bacteria at low concentrations. | Indicates possible applications in developing new antibiotics. |
| Enzyme Interaction Studies | Showed reversible inhibition of acetylcholinesterase activity. | Potential implications for neurodegenerative diseases like Alzheimer's. |
Synthesis and Applications
Carbamic acid derivatives like (S)-(9CI) are synthesized through various chemical reactions involving carbamoyl chlorides and alcohols under catalytic conditions . These compounds are not only valuable in medicinal chemistry but also serve as intermediates in the synthesis of agrochemicals and specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
